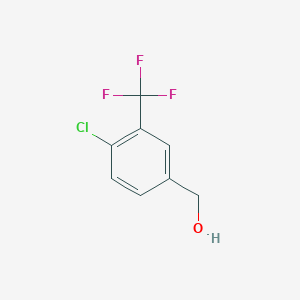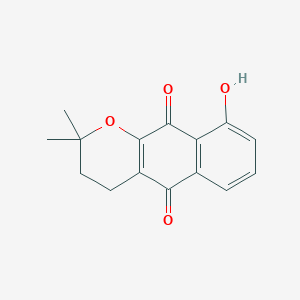
9-Hydroxy-alpha-lapachone
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
9-Hydroxy-alpha-lapachone is a natural phenol that exhibits potent inhibitory effects on LPS-induced NO production in RAW 264.7 cells . This suggests that its primary target could be the enzymes involved in the production of nitric oxide (NO) in these cells.
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO), a molecule that plays a crucial role in various physiological and pathological processes . The inhibition is significant, with an IC50 value of 4.64 µM .
Biochemical Pathways
This compound affects the biochemical pathways related to the production of nitric oxide (NO). NO is a free radical and an important cellular signaling molecule involved in many physiological and pathological processes. By inhibiting NO production, this compound can interfere with these processes .
Result of Action
The inhibition of NO production by this compound can have various molecular and cellular effects. For instance, it can affect the growth and division of tumor cells, suggesting potential anticancer activity . It also exhibits antioxidant, anti-inflammatory, and antimicrobial effects .
Analyse Biochimique
Biochemical Properties
9-Hydroxy-alpha-lapachone exhibits potent inhibitory effects on lipopolysaccharide-induced nitric oxide (NO) production in RAW 264.7 cells . It interacts with various enzymes and proteins, affecting their function and altering biochemical reactions .
Cellular Effects
This compound has been found to have multiple biological activities, including antioxidant, anti-inflammatory, antibacterial, and antitumor effects . It can inhibit the growth of tumor cells, demonstrating potential anticancer activity .
Molecular Mechanism
The mechanisms of action underlying the observed effects of this compound are mainly due to its capacity to interact with topoisomerases and to generate semiquinone radicals and reactive oxygen species (ROS) inside the cell .
Temporal Effects in Laboratory Settings
It is known that it exhibits potent inhibitory effects on lipopolysaccharide-induced NO synthesis in RAW 264.7 cells .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current search results. It is known to interact with various enzymes and proteins, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-alpha-lapachone typically involves the transformation of lapachol, a naturally occurring naphthoquinone, through a series of chemical reactions. One common method involves the oxidation of lapachol to produce this compound . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale extraction from natural sources or via synthetic routes. The extraction process involves isolating the compound from the bark of Handroanthus impetiginosus using solvents like ethanol or methanol . The synthetic route, on the other hand, involves the chemical transformation of lapachol under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxy-alpha-lapachone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.
Reduction: Reduction to less oxidized forms using reducing agents such as sodium borohydride.
Substitution: Substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other biologically active naphthoquinones.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its antitumor, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and natural health products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lapachol: A precursor to 9-Hydroxy-alpha-lapachone with similar biological activities.
Beta-lapachone: Another naphthoquinone with potent antitumor properties.
4,9-Dihydroxy-alpha-lapachone: A derivative with enhanced biological activity.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs . Its ability to modulate multiple cellular pathways and its broad spectrum of biological activities make it a valuable compound for scientific research and therapeutic applications .
Propriétés
IUPAC Name |
9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-15(2)7-6-9-12(17)8-4-3-5-10(16)11(8)13(18)14(9)19-15/h3-5,16H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROJYNCTNKRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415768 | |
| Record name | 9-hydroxy-alpha-lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22333-58-0 | |
| Record name | 9-hydroxy-alpha-lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


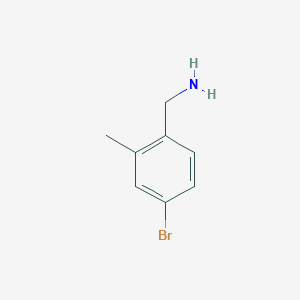
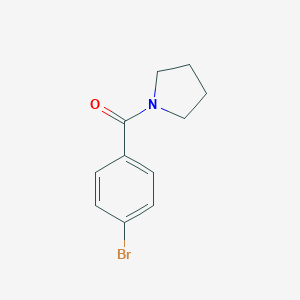
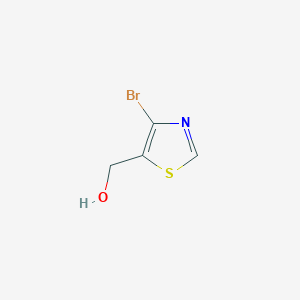
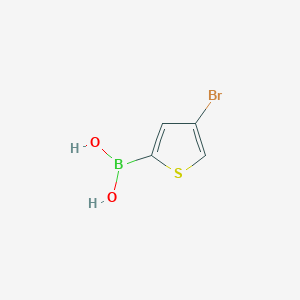
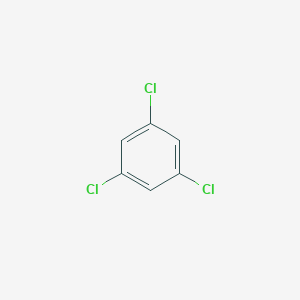
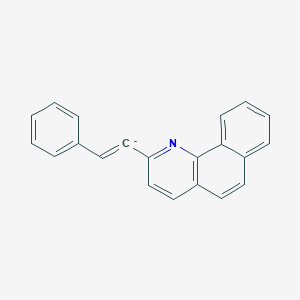
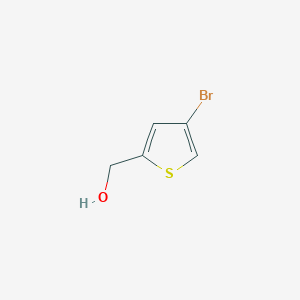
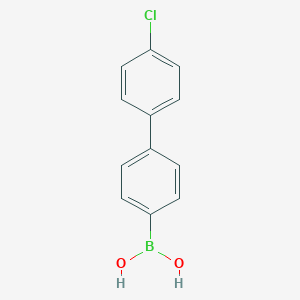
![3-chloro-11-ethylpyrido[3,2-a]carbazole](/img/structure/B151695.png)

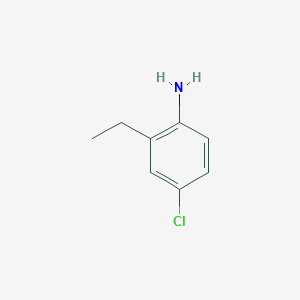
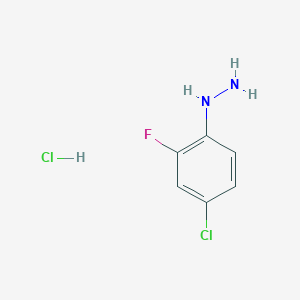
![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)
